N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Beschreibung
This compound (CAS: 850179-71-4, CM876598) features a tricyclic nitrogen-rich scaffold with a benzylamine substituent at position 6 and methyl groups at positions 4, 11, and 13 . Its molecular weight (calculated: ~380–400 g/mol) and structural complexity suggest applications in medicinal chemistry, particularly as a kinase inhibitor or epigenetic modulator.
Eigenschaften
IUPAC Name |
N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-12-9-13(2)21-18-17(12)19-22-14(3)10-16(24(19)23-18)20-11-15-7-5-4-6-8-15/h4-10,20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMTALRNBQXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the benzyl and methyl groups. Common reagents used in these reactions include organometallic compounds and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Substituent Variations on the Tricyclic Core
Compound 1 : 13-Cyclopropyl-11-(trifluoromethyl)-analog (CAS 832739-28-3)
- Structural Differences : Replaces the benzyl group with a cyclopropyl ring at position 13 and a trifluoromethyl group at position 11 .
- Cyclopropyl substitution reduces steric bulk compared to benzyl, possibly altering binding pocket interactions.
Compound 2 : N-(4-Methylphenyl)-analog (CAS 896821-78-6, CM876616)
Functional Group Modifications
Compound 3 : Propanamide-Linked Tricyclic (C19H11F4N3OS2, Enamine Ltd.)
- Structural Differences : Replaces the benzylamine with a propanamide chain and includes a 3-(methylsulfanyl)phenyl group .
- Impact :
- Amide group introduces hydrogen-bonding capacity, improving water solubility.
- Methylsulfanyl (S-CH3) increases molecular weight (437.44 g/mol) and may modulate redox activity.
Compound 4 : Piperazinyl-Naphthalenoxyethyl Analog (CAS: Index 4)
- Structural Differences : Features a naphthalen-1-yloxyethyl-piperazinyl group at position 6 .
- Impact :
- Piperazine introduces basicity (pKa ~8.5), enhancing solubility in acidic environments.
- Bulky naphthalene group may impede blood-brain barrier penetration but improve extracellular target engagement.
Data Table: Key Structural and Hypothesized Properties
Research Findings and Trends
Lipophilicity vs. Solubility : Benzyl and naphthalene groups increase logP but reduce solubility, whereas methylphenyl and amide groups balance these properties .
Metabolic Stability : Fluorine and cyclopropane substituents mitigate oxidative metabolism, extending half-life .
Target Engagement : Bulky groups (e.g., naphthalene) favor extracellular targets, while smaller substituents (e.g., methylphenyl) may enhance CNS penetration .
Synthetic Accessibility : Propanamide and piperazine derivatives are more amenable to modular synthesis than the rigid tricyclic core .
Biologische Aktivität
N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound with significant potential in biological applications due to its unique structural characteristics. This article delves into its biological activity, examining its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups that contribute to its reactivity and biological interactions. The presence of nitrogen atoms in the tetrazatricyclo framework enhances its potential for interaction with biological macromolecules.
N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors in the body, modulating their activity and influencing metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens.
Antioxidant Activity
In a study assessing the antioxidant potential of related compounds within the same chemical family, it was found that certain derivatives exhibited significant free radical scavenging activity (DPPH assay) and lipid peroxidation inhibition. Although specific data on N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is limited, the structural similarities suggest comparable activity .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs have shown promising results against bacterial strains and fungi. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-benzyl derivative | Candidas spp | 64 µg/mL |
These findings highlight the potential of N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine as an antimicrobial agent .
Case Studies
- Case Study on Antioxidant Effects : A comparative analysis of similar compounds showed that those with a benzyl group demonstrated enhanced radical scavenging capabilities compared to their non-benzyl counterparts.
- Clinical Applications : Investigations into the use of similar compounds in treating inflammatory diseases have shown promise in animal models by reducing markers of inflammation significantly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
